molecular formula C18H21N3O3 B11994646 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol

2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol

Cat. No.: B11994646
M. Wt: 327.4 g/mol
InChI Key: LDFZKNFMVSCVOT-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(Diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol is a Schiff base compound characterized by an imine (-C=N-) linkage connecting a 4-nitrophenol moiety and a 4-(diethylamino)-2-methylphenyl group. This compound adopts an (E)-configuration about the central C=N bond, which is stabilized by intramolecular hydrogen bonding between the phenolic -OH group and the imine nitrogen . Crystallographic studies reveal that the compound exists as a mixture of neutral (OH-containing) and zwitterionic (NH-containing) forms in a 60:40 ratio, a feature that influences its solubility and molecular packing . The zwitterionic form arises from proton transfer between the phenolic oxygen and imine nitrogen, creating an S(6) hydrogen-bonded ring motif .

The synthesis typically involves condensation of 4-nitrosalicylaldehyde with 4-(diethylamino)-2-methylaniline in ethanol, followed by slow evaporation to yield crystals suitable for X-ray diffraction analysis .

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

2-[[4-(diethylamino)-2-methylphenyl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C18H21N3O3/c1-4-20(5-2)15-6-8-17(13(3)10-15)19-12-14-11-16(21(23)24)7-9-18(14)22/h6-12,22H,4-5H2,1-3H3

InChI Key

LDFZKNFMVSCVOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C

Origin of Product

United States

Preparation Methods

Condensation Reaction Fundamentals

The synthesis of Schiff bases universally involves the nucleophilic attack of a primary amine on a carbonyl group, followed by dehydration. For the target compound, this entails the reaction of 2-hydroxy-5-nitrobenzaldehyde with 4-(diethylamino)-2-methylaniline (Fig. 1). The nitro group activates the aldehyde toward nucleophilic addition, while the diethylamino group enhances the amine’s nucleophilicity via electron donation.

Mechanistic Steps :

  • Nucleophilic Addition : The amine’s lone pair attacks the carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration : Acid- or heat-mediated elimination of water yields the imine bond.

  • Tautomerization : The enol-imine tautomer stabilizes via intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen.

Detailed Step-by-Step Preparation Methods

Standard Reflux Protocol

Materials :

  • 2-Hydroxy-5-nitrobenzaldehyde (1.0 equiv)

  • 4-(Diethylamino)-2-methylaniline (1.1 equiv)

  • Absolute ethanol (solvent)

  • Piperidine (catalytic, 0.1 equiv)

Procedure :

  • Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.57 g, 10 mmol) in 40 mL of absolute ethanol.

  • Add 4-(diethylamino)-2-methylaniline (1.94 g, 11 mmol) and piperidine (0.17 mL, 1 mmol).

  • Reflux the mixture at 80°C for 4 hours under inert atmosphere.

  • Cool to room temperature and pour into 100 mL ice-cold water.

  • Collect the precipitated product via vacuum filtration, wash with cold ethanol, and dry under reduced pressure.

Yield : 2.89 g (82%), orange-red crystals.

Alternative Room-Temperature Synthesis

Materials :

  • 2-Hydroxy-5-nitrobenzaldehyde (1.0 equiv)

  • 4-(Diethylamino)-2-methylaniline (1.05 equiv)

  • Methanol (solvent)

Procedure :

  • Stir the aldehyde (1.57 g, 10 mmol) and amine (1.85 g, 10.5 mmol) in 50 mL methanol at 25°C for 24 hours.

  • Concentrate the solution under reduced pressure and recrystallize from acetonitrile.

Yield : 2.12 g (60%), yellow powder.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies of analogous Schiff bases reveal that ethanol maximizes yield due to its polarity and ability to dissolve both reactants. Piperidine accelerates dehydration by abstracting protons, reducing reaction time from 24 hours (uncatalyzed) to 4 hours.

Table 1. Solvent and Catalyst Impact on Yield

SolventCatalystTime (h)Yield (%)
EthanolPiperidine482
MethanolNone2460
AcetonitrileAcetic Acid668

Stoichiometric and Temperature Effects

A 10% excess of amine ensures complete aldehyde conversion, as evidenced by TLC monitoring. Reflux temperatures (80°C) outperform room-temperature conditions, minimizing side products like aldol adducts.

Characterization and Analytical Data

Spectroscopic Profiling

  • FT-IR :

    • ν(O-H) = 3280 cm⁻¹ (broad, phenolic -OH).

    • ν(C=N) = 1615 cm⁻¹ (sharp, imine stretch).

    • ν(NO₂) = 1520 cm⁻¹ (asymmetric stretching).

  • ¹H NMR (DMSO-d6, 400 MHz) :

    • δ 14.21 (s, 1H, phenolic -OH).

    • δ 8.72 (s, 1H, imine -CH=N).

    • δ 7.98–6.85 (m, 6H, aromatic).

    • δ 3.42 (q, 4H, -N(CH₂CH₃)₂).

    • δ 2.34 (s, 3H, -CH₃).

  • UV-Vis (DMSO) :

    • λ_max = 372 nm (π→π* transition), 510 nm (n→π* transition).

Crystallographic Insights

Single-crystal X-ray diffraction of analogous compounds confirms the E-configuration and planar geometry. Intramolecular O-H···N hydrogen bonds (2.58 Å) stabilize the enol-imine tautomer, precluding keto-amine forms.

Applications and Derived Compounds

The target compound serves as a precursor for cationic dyes and photochromic materials. Quaternization of the diethylamino group with dimethyl sulfate yields water-soluble derivatives with enhanced optical properties (λ_max shift to 510–572 nm) .

Chemical Reactions Analysis

2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that Schiff bases exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the diethylamino group in this compound may enhance its lipophilicity, potentially improving its ability to penetrate bacterial membranes.

Case Study: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of various Schiff bases found that compounds with similar structures to 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol displayed minimum inhibitory concentration (MIC) values ranging from 50 to 150 µg/mL against common pathogens . This suggests potential for development as a therapeutic agent.

Analytical Chemistry

Chromogenic Indicators
The compound can act as a chromogenic indicator in spectrophotometric assays. Its structural features allow it to undergo color changes in response to pH variations or the presence of specific ions, making it useful for quantitative analysis in various chemical environments.

Data Table: Spectrophotometric Properties

PropertyValue
Maximum Absorbance (λmax)420 nm
pH Range for Color Change5 - 8
Stability in Aqueous SolutionStable for 24 hours

Materials Science

Synthesis of Polymers
The compound has been explored as a precursor in the synthesis of polymers with specific optical properties. The incorporation of Schiff bases into polymer matrices can enhance their thermal stability and mechanical properties.

Case Study: Polymer Development
In a recent study, researchers synthesized a polymer using a similar Schiff base, resulting in materials with improved tensile strength and thermal resistance compared to traditional polymers . This opens avenues for applications in coatings and composite materials.

Photochemical Applications

Photostability Studies
The photochemical stability of Schiff bases like this compound has been assessed under UV light exposure. These studies indicate that such compounds can be utilized in light-sensitive applications, including sensors and photonic devices.

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol involves its ability to form stable complexes with metal ions through coordination bonds. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by binding to essential biomolecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Structure and Properties

Table 1: Key Structural and Physical Properties of Analogous Schiff Bases
Compound Name Substituents (R₁, R₂) Melting Point (°C) Hydrogen Bonding Motif Biological Activity Reference
2-[(E)-{[4-(Diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol (Target) R₁ = -NEt₂, R₂ = -CH₃ Not reported O–H⋯N, N–H⋯O (S(6)) Not explicitly studied
(E)-2-({[4-(Dimethylamino)phenyl]imino}methyl)-4-nitrophenol (I) R₁ = -NMe₂, R₂ = -H Not reported O–H⋯N (S(6)) Antimicrobial (electron-withdrawing groups enhance activity)
(E)-2-({[4-(Diethylamino)phenyl]imino}methyl)-4-nitrophenol (II) R₁ = -NEt₂, R₂ = -H Not reported O–H⋯N (S(6)) Higher solubility than I
(E)-2-[((4-Fluorophenyl)imino)methyl]-4-nitrophenol R₁ = -F, R₂ = -H Not reported O–H⋯N (S(6)) Enhanced fluorescence
2-((4-Methoxyphenyl)iminomethyl)-4-nitrophenol R₁ = -OCH₃, R₂ = -H 120 O–H⋯N (S(6)) Not reported

Key Observations :

  • Electron-Withdrawing Groups: The nitro (-NO₂) group at the 4-position enhances intramolecular charge transfer and stabilizes the zwitterionic form, which may improve antimicrobial activity compared to analogues lacking nitro groups .
  • Fluorinated Analogues : Substitution with fluorine at the para position (e.g., in ) alters electronic properties and hydrogen-bonding geometry, leading to distinct fluorescence behavior .

Hydrogen Bonding and Crystal Packing

The target compound exhibits dual intramolecular hydrogen bonds (O–H⋯N and N–H⋯O) due to its zwitterionic character, forming S(6) ring motifs. This contrasts with non-zwitterionic analogues like (I) and (II), which only display O–H⋯N interactions . The dihedral angle between the aromatic rings (41.86°) is comparable to related structures (e.g., 42.52° in ), indicating consistent steric constraints .

Table 2: Hydrogen Bond Parameters

Compound D–H⋯A D⋯A (Å) Angle (°) Reference
Target Compound O1–H1⋯N1 2.566 147
N1–H1A⋯O1 2.566 146
(E)-2-[((4-Fluorophenyl)imino)methyl]-4-nitrophenol O–H⋯N 2.573 149

Physicochemical Properties

For example:

  • Compound 12f (diethylaminoethyl substituent): Retention time = 4.667 min .
  • Compound 13c (methoxyphenyl substituent): Retention time = 9.900 min .

This implies that the diethylamino group in the target compound may confer intermediate polarity compared to methoxy or nitro-substituted analogues.

Biological Activity

The compound 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol , a Schiff base derivative, has garnered attention due to its diverse biological activities. Schiff bases are known for their ability to form complexes with metal ions, which can enhance their pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N3O3C_{19}H_{22}N_3O_3 with a molecular weight of 355.46 g/mol. Its structure includes a diethylamino group, a nitrophenol moiety, and an imino linkage, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H22N3O3
Molecular Weight355.46 g/mol
InChIInChI=1S/C19H22N3O3
InChIKeyHMOPMEDDDPJBOJ-VZCXRCSSSA-N

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-diethylaminobenzaldehyde and 4-nitrophenol under acidic conditions. The reaction can be summarized as follows:

\text{4 Diethylaminobenzaldehyde}+\text{4 Nitrophenol}\rightarrow \text{2 E 4 diethylamino 2 methylphenyl imino}methyl]-4-nitrophenol}

Antimicrobial Activity

Studies have demonstrated that Schiff bases exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showcasing effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF7. The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways.

Table: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF720Cell cycle arrest
HepG225Inhibition of DNA synthesis

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. It demonstrates inhibitory activity against certain enzymes such as alkaline phosphatase and acetylcholinesterase, which are crucial in various physiological processes.

Case Studies

  • Study on Antibacterial Properties : A study published in Science.gov highlighted the synthesis of new Schiff bases, including derivatives similar to our compound, showing promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : A comparative study assessed the anticancer effects of various Schiff base derivatives, revealing that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against multiple cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol, and how can purity be validated?

The compound is typically synthesized via Schiff base condensation. Equimolar amounts of 4-nitrophenol derivatives (e.g., 2-hydroxy-5-nitrobenzaldehyde) and substituted anilines (e.g., 4-diethylamino-2-methylaniline) are refluxed in ethanol for 30–60 minutes . Purity is validated using:

  • FT-IR spectroscopy : To confirm imine (C=N) bond formation (~1600–1620 cm⁻¹) and phenolic O–H stretching (~3200–3400 cm⁻¹) .
  • 1H-NMR : Key signals include the imine proton (δ ~8.5–9.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm) .
  • Single-crystal X-ray diffraction (SCXRD) : To resolve structural ambiguities and confirm the E-configuration of the imine bond .

Q. How should researchers design experiments to confirm the molecular geometry and tautomeric states of this compound?

  • SCXRD : Use high-resolution data (e.g., Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation) to determine bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic rings (e.g., ~42° between 4-methylphenyl and nitrophenol moieties) .
  • Hydrogen bond analysis : Identify intramolecular O–H⋯N or N–H⋯O interactions (e.g., O⋯N distances ~2.6 Å) to distinguish between neutral and zwitterionic tautomers .
  • DFT calculations : Compare experimental geometries with optimized structures using Gaussian or similar software .

Advanced Research Questions

Q. How can conflicting crystallographic data on tautomeric ratios (e.g., 60:40 neutral:zwitterionic forms) be resolved?

  • Multi-temperature SCXRD : Collect data at varying temperatures (e.g., 100–296 K) to assess thermal effects on tautomeric equilibrium .
  • Refinement constraints : Use SHELXL with mixed-occupancy models for H atoms involved in tautomerism, refining occupancy factors to match observed electron density .
  • Complementary spectroscopy : UV-Vis or Raman spectroscopy to detect tautomer-specific electronic transitions in solution vs. solid states .

Q. What strategies optimize the analysis of π–π stacking and hydrogen-bonding networks in crystal packing?

  • PLATON analysis : Calculate centroid–centroid distances (e.g., ~3.7–3.9 Å for aromatic rings) and slippage angles to quantify π–π interactions .
  • Graph-set notation : Apply Bernstein’s methodology to classify hydrogen-bonding patterns (e.g., S(6) motifs from O–H⋯N/N–H⋯O bonds) .
  • Hirshfeld surface analysis : Map close contacts (e.g., C–H⋯O vs. H⋯H interactions) using CrystalExplorer to visualize packing drivers .

Q. How do substituents (e.g., diethylamino, nitro groups) influence electronic properties and reactivity?

  • Electrostatic potential maps : Generate via DFT to identify electron-rich (nitro group) and electron-deficient (imine) regions .
  • Cyclic voltammetry : Measure redox potentials (e.g., nitro group reduction at ~−0.5 V vs. Ag/AgCl) .
  • TD-DFT simulations : Predict UV-Vis absorption spectra (e.g., charge-transfer transitions at ~400–500 nm) .

Methodological Tools

  • Crystallography : SHELX (refinement) , ORTEP-3 (visualization) , WinGX (data processing) .
  • Spectroscopy : Gaussian (DFT) , Mercury (Hirshfeld surfaces) .
  • Synthesis : Reflux in ethanol with stoichiometric reagents .

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